(E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate
Description
The compound (E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate is a structurally complex molecule featuring a benzylidene-substituted thiazolidinone core conjugated to a piperazine-propanoate moiety. Its design integrates pharmacophoric elements known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The thiazolidinone scaffold is critical for binding to biological targets, while the piperazine linker enhances solubility and pharmacokinetic profiles. The ethyl ester group at the terminal position facilitates membrane permeability .
Properties
IUPAC Name |
ethyl 3-[4-[(5E)-5-benzylidene-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-25-17(23)8-9-21-10-12-22(13-11-21)19-20-18(24)16(26-19)14-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVKVIHFPIHSHG-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs sharing the thiazolidinone or piperazine framework. Key structural and functional distinctions are outlined below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycles: The target compound employs a piperazine linker, whereas analogs in use dihydropyrazole. The thioxo group in analogs (e.g., 2-thioxothiazolidin-4-ones) contrasts with the 4-oxo group in the target compound. Thioxo derivatives exhibit stronger hydrogen-bonding capacity, which may enhance antimicrobial activity but reduce metabolic stability .
This modification could favor interactions with hydrophobic enzyme pockets (e.g., kinases) . The ethyl propanoate side chain in the target compound may confer improved bioavailability over the unmodified thiazolidinones in , which lack ester functionalities .
Synthetic Accessibility: The synthesis of analogs in involves refluxing in ethanol and recrystallization from DMF/EtOH, a method adaptable to the target compound.
Research Findings and Limitations
- Biological Activity : While the target compound’s bioactivity remains hypothesized, its structural analogs demonstrate measurable antimicrobial and anti-inflammatory effects. For example, 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Thermodynamic Stability: The (E)-configuration of the benzylidene group in the target compound likely enhances stability compared to (Z)-isomers, as seen in related thiazolidinones .
- Data Gaps : Specific data on the target compound’s solubility, IC₅₀ values, or in vivo efficacy are unavailable in the provided evidence. Further experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
